N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a structurally complex acetamide derivative featuring a pyrimidine core substituted at position 2 with a 4-phenylpiperazinyl group and at position 6 with a methyl group. The acetamide moiety is linked to a 2,4-dimethylphenyl ring, contributing to its lipophilic character. This compound belongs to a broader class of pyrimidinyloxy acetamides, which are explored for diverse pharmacological applications due to their ability to modulate enzyme activity or receptor binding .
The pyrimidine ring’s substitution pattern (methyl at position 6 and phenylpiperazinyl at position 2) may influence electronic and steric properties, affecting solubility and target affinity .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-18-9-10-22(19(2)15-18)27-23(31)17-32-24-16-20(3)26-25(28-24)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLOHEQMIMSPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic effects. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H26N6O |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | CUNODHHVPBTDNC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Pyrimidine Ring Formation : Condensation reactions between appropriate aldehydes and amidines.
- Piperazine Introduction : Nucleophilic substitution using piperazine.
- Dimethylphenyl Coupling : Palladium-catalyzed cross-coupling reactions.
- Acetamide Linkage Formation : Amidation using acetic anhydride or acetyl chloride.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in cell signaling pathways. By binding to these targets, it can inhibit their activity, leading to modulation of cellular processes such as:
- Inhibition of Cancer Cell Proliferation : The compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
1. Neuroprotective Effects
A study demonstrated that this compound promotes neuronal survival and reduces apoptosis in neuronal cell cultures exposed to neurotoxic agents. The results indicated significant increases in cell viability compared to control groups.
2. Analgesic Activity
In animal models assessing pain management, the compound exhibited notable analgesic properties, significantly reducing pain responses when compared to baseline measurements. This suggests its efficacy as a potential analgesic agent.
3. Anticonvulsant Activity
Research has focused on the anticonvulsant activity of derivatives related to this compound. For instance, derivatives of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yloxy}acetamide have been evaluated for their effectiveness in animal models of epilepsy, showing promising results in seizure reduction .
Comparative Analysis with Similar Compounds
To highlight the unique biological activity of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yloxy}acetamide, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks piperazine moiety | Limited anti-inflammatory effects |
| Compound B | Simple acetamide structure | Lower neuroprotective activity |
| N-(2,4-dimethylphenyl)-2-{...} | Contains both piperazine and pyrimidine | Enhanced neuroprotective and analgesic effects |
This comparison underscores how the specific combination of functional groups in N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yloxy}acetamide contributes to its enhanced biological activity.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs.
- Aryl Group Modifications : The 2,4-dimethylphenyl group in the target compound increases lipophilicity compared to fluorophenyl or trifluoromethylphenyl derivatives, which may affect blood-brain barrier penetration or metabolic stability .
Preparation Methods
Core Reaction Sequence
The synthesis typically follows a three-stage strategy:
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Formation of the pyrimidine-piperazine intermediate
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Acetamide bond establishment
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Final coupling and functionalization
A representative pathway begins with the preparation of 6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol, which is subsequently reacted with 2-chloro-N-(2,4-dimethylphenyl)acetamide under nucleophilic substitution conditions. Critical to this process is the use of anhydrous dimethylformamide (DMF) as a solvent and potassium carbonate as a base, facilitating the oxygen-alkylation step at elevated temperatures (80–100°C).
Key Starting Materials
Reaction Optimization and Critical Parameters
Acetamide Bond Formation
The chloroacetylation of 2,4-dimethylaniline follows established protocols from lidocaine synthesis:
Reaction Conditions
-
Solvent : Toluene/water biphasic system
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Base : Triethylamine (1.1 eq)
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Temperature : 0–5°C (initial), then room temperature
Final Coupling and Purification
SN2 Oxygen-Alkylation
The critical pyrimidine-oxygen-acetamide linkage forms through an SN2 mechanism:
Optimized Parameters
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | +18% vs 70°C |
| Reaction Time | 8 hours | Max conversion |
| Base | KCO | 94% efficiency |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
Post-reaction workup involves extraction with ethyl acetate (3×50 mL) and column chromatography (SiO, hexane:EtOAc 3:1) to achieve >99% purity.
Industrial-Scale Considerations
Continuous Flow Synthesis
For bulk production, a tandem flow reactor system demonstrates advantages:
Stage 1 : Piperazine coupling
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Microreactor volume: 50 mL
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Throughput: 12 L/hour
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Conversion: 98.7%
Stage 2 : Acetamide alkylation
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Tubular reactor (316 SS)
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Residence time: 30 minutes
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Yield: 91.2%
This approach reduces total synthesis time from 24 hours (batch) to 3.5 hours while maintaining comparable yields.
Analytical Characterization
Spectroscopic Confirmation
Key Spectral Data
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| H NMR | δ 2.31 (s, 6H) | 2,4-Dimethylphenyl groups |
| C NMR | δ 168.5 | Acetamide carbonyl |
| HRMS | m/z 447.2284 [M+H] | Molecular ion confirmation |
Q & A
Q. What are the critical steps in synthesizing N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how are intermediates characterized?
The synthesis involves multi-step reactions, including:
- Coupling of pyrimidine intermediates : Reacting 4-phenylpiperazine with 6-methyl-2-chloropyrimidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazinyl-pyrimidine core .
- Acetamide linkage : Introducing the 2,4-dimethylphenyl group via nucleophilic substitution using chloroacetyl chloride, followed by coupling with 2,4-dimethylaniline in the presence of triethylamine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity. Intermediates are characterized via ¹H/¹³C NMR (e.g., δ 2.33 ppm for methyl groups on pyrimidine) and LC-MS (m/z 388.9 [M+H]⁺ for the final product) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.04–7.69 ppm for phenyl groups) and acetamide NH (δ 9.91 ppm) . ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and pyrimidine carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 388.9 for C₂₀H₂₅ClN₄O₂) .
- IR spectroscopy : Detects N-H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Screen against kinases or GPCRs (e.g., using radiolabeled ATP or fluorescence polarization) due to the pyrimidine-piperazine scaffold’s affinity for catalytic domains .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to assess therapeutic potential .
- Receptor binding studies : Use competitive binding assays with tritiated ligands (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions; ethanol enhances solubility of intermediates .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings to reduce byproducts .
- Temperature control : Maintain 60–80°C during piperazine coupling to prevent decomposition .
- Real-time monitoring : Use inline FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- Molecular docking : Simulate binding to CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- QSAR modeling : Correlate logP (calculated as ~3.2 via ChemDraw) with permeability across Caco-2 cell monolayers .
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, toxicity, and blood-brain barrier penetration .
Q. How can structural analogs be designed to enhance target selectivity?
- Bioisosteric replacement : Substitute the phenylpiperazine group with 4-methylpiperidine (as in CAS 1226429-18-0) to reduce off-target effects .
- Fragment-based design : Introduce sulfonyl or thioether groups (e.g., as in and ) to modulate binding kinetics .
- Steric hindrance adjustment : Add ortho-substituents to the 2,4-dimethylphenyl group to improve receptor fit .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Solubility issues : Use co-solvents (e.g., PEG-400) or micronization to enhance bioavailability if in vitro activity does not translate in vivo .
- Metabolic profiling : Conduct LC-MS/MS to identify active metabolites (e.g., N-oxides) that may contribute to efficacy .
- Dose adjustment : Perform pharmacokinetic studies (Cmax, AUC) to refine dosing regimens .
Q. What strategies resolve conflicting NMR spectral data for structurally similar derivatives?
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., aromatic vs. pyrimidine protons) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl carbon assignments .
- Crystallography : Obtain X-ray structures (e.g., as in ) to validate ambiguous NOE correlations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
